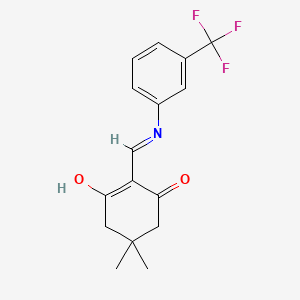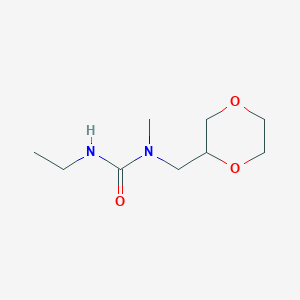![molecular formula C11H17Br B2793279 8-(Bromomethyl)dispiro[3.1.36.14]decane CAS No. 182876-26-2](/img/structure/B2793279.png)
8-(Bromomethyl)dispiro[3.1.36.14]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Bromomethyl)dispiro[3.1.36.14]decane is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications in various fields. This compound is a member of the spirocyclic family of compounds and is known for its ability to interact with biological systems, making it a promising candidate for use in drug development and other biomedical applications.
Mecanismo De Acción
The mechanism of action of 8-(Bromomethyl)dispiro[3.1.36.14]decane involves its ability to interact with biological systems, particularly with enzymes and proteins involved in cellular signaling pathways. Studies have shown that this compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately inducing cell death.
Biochemical and Physiological Effects:
Studies have shown that 8-(Bromomethyl)dispiro[3.1.36.14]decane can induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In neurological research, 8-(Bromomethyl)dispiro[3.1.36.14]decane has been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-(Bromomethyl)dispiro[3.1.36.14]decane in lab experiments is its ability to interact with biological systems, making it a promising candidate for the development of new drugs and therapies. However, one limitation is that the synthesis of this compound can be complex and time-consuming, making it difficult to produce large quantities for use in experiments.
Direcciones Futuras
There are several potential future directions for the study of 8-(Bromomethyl)dispiro[3.1.36.14]decane. One area of research could focus on optimizing the synthesis method to increase yield and purity of the final product. Additionally, further studies could investigate the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and viral infections. Finally, research could also focus on developing new derivatives of this compound with improved properties and potential applications.
Métodos De Síntesis
The synthesis of 8-(Bromomethyl)dispiro[3.1.36.14]decane involves several steps, including the reaction of 1,4-dioxaspiro[4.5]decane with bromine to produce 8-bromodioxaspiro[4.5]decane. This compound is then reacted with sodium hydride and 1,3-dibromopropane to yield 8-(Bromomethyl)dispiro[3.1.36.14]decane. This method has been optimized and improved over time to increase yield and purity of the final product.
Aplicaciones Científicas De Investigación
8-(Bromomethyl)dispiro[3.1.36.14]decane has been studied extensively for its potential applications in drug development, particularly in the field of cancer research. Studies have shown that this compound has the ability to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has also been investigated for its potential use in the treatment of neurological disorders and as an antimicrobial agent.
Propiedades
IUPAC Name |
8-(bromomethyl)dispiro[3.1.36.14]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCDLDKLQLLKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Bromomethyl)dispiro[3.1.36.14]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

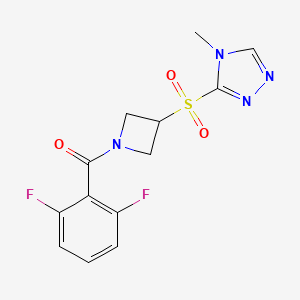
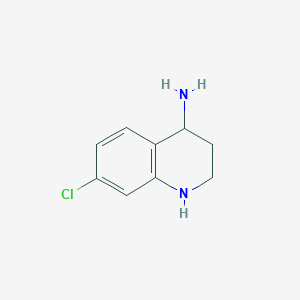
![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2793199.png)
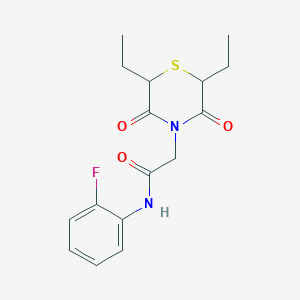
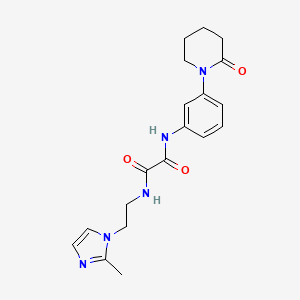
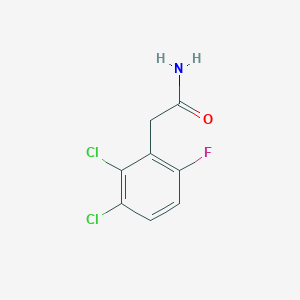
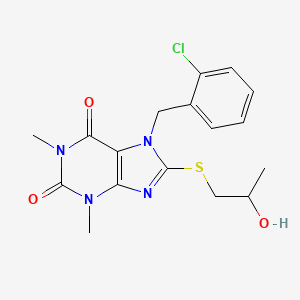
![2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2793208.png)

